1,2,3,4-Tetrahydroquinoline-5,6-diamine

Vue d'ensemble

Description

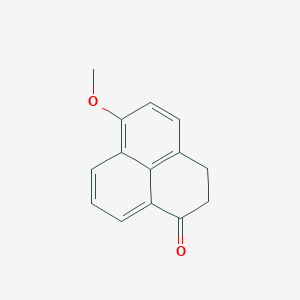

1,2,3,4-Tetrahydroquinoline-5,6-diamine, also known as THQ, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. THQ is a derivative of quinoline and is commonly used as a building block in the synthesis of various organic molecules. In

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetrahydroquinoline-5,6-diamine is complex and varies depending on the specific application. In general, 1,2,3,4-Tetrahydroquinoline-5,6-diamine acts as a nucleophile and can react with electrophiles to form covalent bonds. This property makes 1,2,3,4-Tetrahydroquinoline-5,6-diamine useful in the synthesis of various organic molecules. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Effets Biochimiques Et Physiologiques

1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have a variety of biochemical and physiological effects. For example, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

1,2,3,4-Tetrahydroquinoline-5,6-diamine has several advantages as a research tool. It is a relatively small molecule that is easy to synthesize and modify. 1,2,3,4-Tetrahydroquinoline-5,6-diamine is also stable under a variety of conditions, making it useful in both in vitro and in vivo experiments. However, 1,2,3,4-Tetrahydroquinoline-5,6-diamine does have some limitations. For example, it can be toxic at high concentrations, and its solubility in aqueous solutions is limited.

Orientations Futures

There are many potential future directions for 1,2,3,4-Tetrahydroquinoline-5,6-diamine research. One area of interest is the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based drugs for the treatment of neurological disorders and cancer. Another area of interest is the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based probes for studying protein-ligand interactions. Additionally, there is potential for the development of new synthesis methods for 1,2,3,4-Tetrahydroquinoline-5,6-diamine and its derivatives, which could lead to the discovery of new organic molecules with unique properties.

In conclusion, 1,2,3,4-Tetrahydroquinoline-5,6-diamine is a versatile compound that has gained attention in scientific research due to its unique properties. It has a variety of applications, including as a precursor in the synthesis of various organic molecules and as a potential therapeutic agent for neurological disorders, cancer, and inflammation. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has several advantages as a research tool, including its ease of synthesis and stability, but also has limitations such as toxicity at high concentrations. There are many potential future directions for 1,2,3,4-Tetrahydroquinoline-5,6-diamine research, including the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based drugs and probes, and the discovery of new synthesis methods for 1,2,3,4-Tetrahydroquinoline-5,6-diamine and its derivatives.

Applications De Recherche Scientifique

1,2,3,4-Tetrahydroquinoline-5,6-diamine has been extensively studied in scientific research due to its diverse range of applications. It has been used as a precursor in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has also been studied for its potential applications in the treatment of neurological disorders, cancer, and inflammation. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been used as a probe in biochemical studies to investigate protein-ligand interactions.

Propriétés

Numéro CAS |

156694-05-2 |

|---|---|

Nom du produit |

1,2,3,4-Tetrahydroquinoline-5,6-diamine |

Formule moléculaire |

C9H13N3 |

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

1,2,3,4-tetrahydroquinoline-5,6-diamine |

InChI |

InChI=1S/C9H13N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5,10-11H2 |

Clé InChI |

VITFOUZEIGGWMI-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2N)N)NC1 |

SMILES canonique |

C1CC2=C(C=CC(=C2N)N)NC1 |

Synonymes |

5,6-Quinolinediamine, 1,2,3,4-tetrahydro- |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)

![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)

![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)